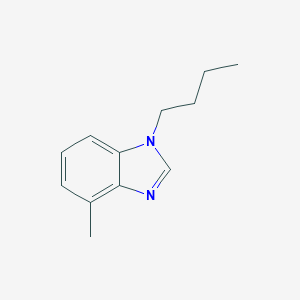

1-Butyl-4-methylbenzimidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Butyl-4-methylbenzimidazole, also known as this compound, is a useful research compound. Its molecular formula is C12H16N2 and its molecular weight is 188.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

1-Butyl-4-methylbenzimidazole and its derivatives have been explored for their potential as anticancer agents. The structural properties of benzimidazole allow for interactions with various biological targets, making them suitable candidates for drug development. Studies have shown that modifications at different positions on the benzimidazole ring can enhance their anticancer properties. For instance, derivatives have demonstrated efficacy against multiple cancer cell lines, including those resistant to conventional therapies .

Antiviral Properties

Research indicates that benzimidazole derivatives exhibit antiviral activities against several viruses, including HIV and hepatitis viruses. The mechanism often involves the inhibition of viral replication through interference with viral enzymes or proteins . Specifically, compounds derived from this compound have shown promise in inhibiting the Hepatitis C virus (HCV), with certain derivatives displaying low EC50 values, indicating potent antiviral activity .

Antimicrobial Effects

Benzimidazole compounds are known for their broad-spectrum antimicrobial properties. Studies have reported that this compound exhibits significant activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

Corrosion Inhibition

Recent studies have highlighted the efficacy of this compound as a corrosion inhibitor for mild steel in acidic environments. The compound forms a protective film on the metal surface, significantly reducing corrosion rates. Experimental data indicate that the presence of this compound can lower corrosion rates by up to 90% in hydrochloric acid solutions .

Table 1: Corrosion Inhibition Efficiency

| Concentration (M) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |

|---|---|---|

| 0.01 | 0.15 | 90 |

| 0.05 | 0.08 | 85 |

| 0.10 | 0.05 | 92 |

Green Chemistry Applications

In the realm of green chemistry, this compound has been investigated as an ionic liquid solvent. Its unique properties allow it to facilitate various chemical reactions while minimizing environmental impact. Studies show that it can serve as an effective medium for organic reactions, enhancing yields and selectivity while reducing hazardous waste .

Table 2: Reaction Efficiency in Ionic Liquid Medium

| Reaction Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Aldol Condensation | 95 | 98 |

| Diels-Alder Reaction | 90 | 95 |

| Esterification | 85 | 92 |

Case Studies

Case Study 1: Anticancer Research

A study published in Pharmacological Reviews demonstrated that a series of benzimidazole derivatives, including those based on this compound, showed significant cytotoxicity against various cancer cell lines. The study emphasized structure-activity relationships that could guide future drug design efforts .

Case Study 2: Corrosion Inhibition

In a practical application study, researchers tested the corrosion inhibition properties of this compound on mild steel exposed to hydrochloric acid. The results indicated that even at low concentrations, the compound effectively reduced corrosion rates, making it a viable candidate for industrial applications .

Case Study 3: Green Chemistry Applications

A comprehensive study explored the use of ionic liquids, including those derived from benzimidazole compounds like this compound, in facilitating organic reactions under environmentally friendly conditions. The findings highlighted improved reaction yields and reduced by-products compared to traditional solvents .

特性

CAS番号 |

156725-73-4 |

|---|---|

分子式 |

C12H16N2 |

分子量 |

188.27 g/mol |

IUPAC名 |

1-butyl-4-methylbenzimidazole |

InChI |

InChI=1S/C12H16N2/c1-3-4-8-14-9-13-12-10(2)6-5-7-11(12)14/h5-7,9H,3-4,8H2,1-2H3 |

InChIキー |

KGMXHMBSSATBJI-UHFFFAOYSA-N |

SMILES |

CCCCN1C=NC2=C(C=CC=C21)C |

正規SMILES |

CCCCN1C=NC2=C(C=CC=C21)C |

同義語 |

1H-Benzimidazole,1-butyl-4-methyl-(9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。